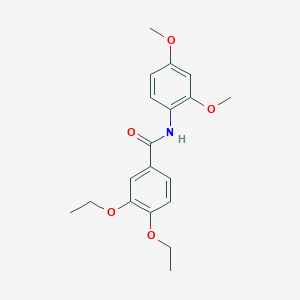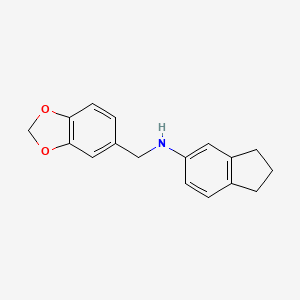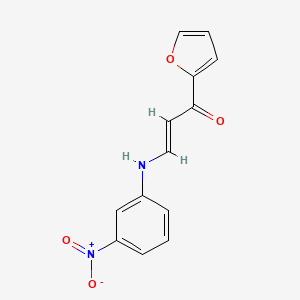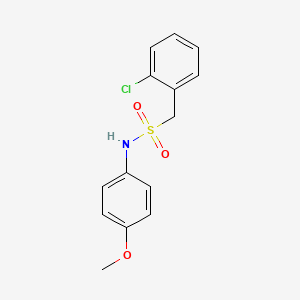
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy and ethoxy groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 3,4-diethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, advanced crystallization techniques, such as high-throughput crystallization, can be employed to obtain high-purity crystals suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Studied for its potential as a lead compound in the development of new antibacterial agents.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis and exhibiting potent antibacterial activity . Molecular docking studies have revealed that the compound interacts with the switch region of the bacterial RNA polymerase, which is crucial for its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: Compounds with similar antimicrobial properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for further research and development in antibacterial drug discovery .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-24-16-10-7-13(11-18(16)25-6-2)19(21)20-15-9-8-14(22-3)12-17(15)23-4/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLQACIZGLODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B5845453.png)


![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B5845469.png)
![4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B5845477.png)

![1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B5845485.png)
![3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5845487.png)

![METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE](/img/structure/B5845513.png)

![N-[(4-methoxyphenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B5845540.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5845548.png)

